Product packaging for 1H-pyrazolo[3,4-b]quinolin-3-amine(Cat. No.:CAS No. 106835-44-3)

1H-pyrazolo[3,4-b]quinolin-3-amine

Cat. No.: B1269359
CAS No.: 106835-44-3
M. Wt: 184.2 g/mol
InChI Key: KEVOFPICRVTBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Pyrazolo[3,4-b]quinolin-3-amine (CAS Number: 106835-44-3) is a versatile nitrogen-rich heterocyclic compound with the molecular formula C10H8N4. It serves as a critical synthetic building block in medicinal chemistry, particularly for developing novel anticancer agents. Research has demonstrated its value as a precursor for more complex polycyclic structures. For instance, it is used in the synthesis of pyrimido[1",2":1,5]pyrazolo[3,4-b]quinoline derivatives, a class of compounds that has shown potent and selective cytotoxic activity against colon cancer cells . These derivatives can induce apoptosis (programmed cell death) and cause sub-G1 cell cycle arrest in cancer cells, and some have been shown to circumvent multi-drug resistance, a significant challenge in chemotherapy . Beyond its application in oncology, the broader class of 1H-pyrazolo[3,4-b]quinolines is known for interesting photophysical properties, such as intense fluorescence, making them candidates for use in organic light-emitting diodes (OLEDs) and as potential fluorescent sensors . This product is intended for research purposes as a key intermediate in organic synthesis and drug discovery. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N4 B1269359 1H-pyrazolo[3,4-b]quinolin-3-amine CAS No. 106835-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-pyrazolo[3,4-b]quinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-9-7-5-6-3-1-2-4-8(6)12-10(7)14-13-9/h1-5H,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVOFPICRVTBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C(NN=C3N=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349869
Record name 1H-pyrazolo[3,4-b]quinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821545
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

106835-44-3
Record name 1H-pyrazolo[3,4-b]quinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazolo[3,4-b]quinolin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 1h Pyrazolo 3,4 B Quinolin 3 Amine and Analogues

Classical and Named Reactions in Pyrazoloquinoline Synthesis

Several classical and named reactions, traditionally used for quinoline (B57606) synthesis, have been adapted for the preparation of pyrazoloquinolines. These methods often involve the condensation of pre-functionalized precursors to build the desired heterocyclic core.

Friedländer Condensation Approaches

The Friedländer condensation is a cornerstone in quinoline synthesis and has been effectively applied to produce 1H-pyrazolo[3,4-b]quinolines. organic-chemistry.orgnih.gov This reaction typically involves the condensation of an o-aminocarbonyl compound with a carbonyl compound containing an active α-methylene group. organic-chemistry.orguj.edu.pl In the context of pyrazoloquinoline synthesis, this can be approached in two primary ways.

One approach utilizes an o-aminobenzaldehyde or o-aminobenzophenone, which reacts with a pyrazolone (B3327878) derivative. uj.edu.plnih.gov For instance, the reaction of o-aminobenzaldehyde with various pyrazolones substituted with methyl or phenyl groups has been described. uj.edu.pl These reactions are often conducted at high temperatures, ranging from 150 to 260 °C, in the absence of a solvent (melt conditions). nih.gov The resulting products are then purified by techniques such as column chromatography or crystallization. nih.gov

A reverse strategy involves using a pyrazole (B372694) derivative bearing an o-aminoaldehyde functionality. uj.edu.pl This pyrazole-based starting material can then react with a suitable ketone to form the quinoline ring. uj.edu.pl A significant challenge in Friedländer approaches can be the accessibility and stability of the required o-aminocarbonyl compounds, as aldehydes, in particular, can be unstable. uj.edu.pl

Starting Material 1Starting Material 2ConditionsProductYield (%)Reference
o-AminobenzaldehydeSubstituted Pyrazolones150–260 °C, melt1H-Pyrazolo[3,4-b]quinolinesVaries uj.edu.plnih.gov
5-Aminopyrazole-4-carbaldehydeKetonesVaries1H-Pyrazolo[3,4-b]quinolinesVaries uj.edu.pl

Niementowski Reaction Protocols

The Niementowski reaction provides an alternative route for quinoline synthesis by reacting anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline derivatives. wikipedia.org This method has also been extended to the synthesis of pyrazolo[3,4-b]quinolines. The reaction typically requires high temperatures, which has made it less popular than other methods. wikipedia.org However, modifications, such as the use of microwave irradiation, have been explored to improve reaction conditions and yields. semanticscholar.orgnih.gov

In a variation relevant to pyrazolo[3,4-b]quinolines, anilines can be reacted with benzylidene derivatives to yield products substituted at the 4-position of the pyrazoloquinoline core. nih.gov This approach serves as an alternative to the Friedländer synthesis that would otherwise require less accessible 2-aminobenzophenones. nih.gov

Starting Material 1Starting Material 2ConditionsProductReference
Anthranilic AcidAcetophenone120–130 °C2-Phenyl-4-hydroxyquinoline wikipedia.org
AnilinesBenzylidene DerivativesVaries4-Phenyl-1H-pyrazolo[3,4-b]quinolines nih.gov

Brack's Reaction for Pyrazoloquinoline Formation

A highly effective method for the synthesis of pyrazoloquinolines was developed by Brack. nih.gov This procedure involves the reaction of substituted o-halogenobenzoic aldehydes with aminopyrazoles. nih.gov A proposed mechanism for this reaction begins with the formation of a Schiff base from an aniline (B41778) and an aldehyde, followed by a series of rearrangements to yield the final pyrazoloquinoline product. uj.edu.pl

Pfitzinger Synthesis Applications

The Pfitzinger reaction offers a versatile route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net This method has been successfully applied to the synthesis of pyrazolo[3,4-b]quinoline derivatives. researchgate.net The reaction proceeds through the hydrolysis of the amide bond in isatin to form a keto-acid intermediate, which then reacts with the carbonyl compound to form an imine. wikipedia.org Subsequent cyclization and dehydration lead to the formation of the quinoline ring. wikipedia.org

For example, 5-bromoisatin (B120047) can be condensed with 3-aminopyrazole-4-carboxaldehyde in aqueous sodium hydroxide (B78521) at elevated temperatures. The resulting keto-acid intermediate undergoes decarboxylation upon heating to form the brominated quinoline ring system. This method has been shown to be scalable, with successful syntheses conducted on a 500-gram scale.

Starting Material 1Starting Material 2ConditionsProductYield (%)Reference
5-Bromoisatin3-Aminopyrazole-4-carboxaldehydeaq. NaOH, 80°C7-Bromo-1H-pyrazolo[3,4-b]quinoline intermediate75

Contemporary Synthetic Strategies

Modern synthetic chemistry has introduced more efficient and environmentally benign methods for constructing complex molecules like 1H-pyrazolo[3,4-b]quinolines. Multi-component reactions, in particular, have gained prominence.

Multi-component Reaction (MCR) Implementations

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. preprints.org This approach offers significant advantages, including reduced reaction times, lower costs, and minimized waste generation. researchgate.net

Several MCR protocols have been developed for the synthesis of 1H-pyrazolo[3,4-b]quinolines and their derivatives. researchgate.net One such protocol involves the one-pot reaction of an aldehyde, an aniline, and a pyrazolone derivative. For instance, the reaction of anilines, aromatic aldehydes, and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been reported to yield 1H-pyrazolo[3,4-b]quinolines. researchgate.netosi.lv These reactions can be catalyzed by organocatalysts like L-proline or conducted in eco-friendly deep eutectic solvents. researchgate.netiosrjournals.org

Another MCR strategy combines an aldehyde, dimedone, and an aminopyrazole. researchgate.net The reaction of various aromatic and aliphatic aldehydes, dimedone, and 5-amino-3-methyl-1-phenylpyrazole has been successfully demonstrated. researchgate.net In some cases, these reactions are performed using electrochemical methods, offering a green and efficient alternative. researchgate.net

A specific example leading to the 3-amino derivative involves the one-pot reaction of 7-bromo-2-formylquinoline, hydrazine (B178648) hydrate (B1144303), and ethyl cyanoacetate. This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and cyclodehydration to afford 7-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine in high yield.

Reactant 1Reactant 2Reactant 3Catalyst/SolventProductYield (%)Reference
AnilineAromatic Aldehyde5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneL-proline1H-Pyrazolo[3,4-b]quinoline derivativeHigh researchgate.netosi.lv
AnilineAldehyde5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneDeep Eutectic Solvent1H-Pyrazolo[3,4-b]quinoline derivativeGood to Excellent iosrjournals.org
AldehydeDimedone5-Amino-3-methyl-1-phenylpyrazoleElectrochemicalPyrazolo[3,4-b]quinoline derivative76-86 researchgate.net
7-Bromo-2-formylquinolineHydrazine HydrateEthyl CyanoacetateEthanol (B145695)/Water7-Bromo-1H-pyrazolo[3,4-b]quinolin-3-amine91

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of complex heterocyclic systems, including pyrazolo[3,4-b]quinolines. This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rsc.orgresearchgate.net

A notable example is a one-pot, three-component, catalyst-free protocol for synthesizing novel pyrazolo[3,4-b]quinoline derivatives. rsc.orgresearchgate.net This method involves the reaction of an aryl aldehyde, dimedone, and 5-amino-3-methyl-1-phenylpyrazole in aqueous ethanol under microwave irradiation. rsc.org The key advantages of this approach include its operational simplicity, mild reaction conditions, and high selectivity, with excellent yields ranging from 91–98% and reaction times of 10 minutes or less. rsc.org

Another efficient microwave-assisted, catalyst-free, one-pot three-component procedure has been developed for the synthesis of dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment. acs.org This reaction utilizes formyl-quinoline derivatives, primary heterocyclic amines (like 5-aminopyrazoles), and cyclic 1,3-diketones in DMF under microwave irradiation. acs.org Interestingly, when conventional heating was used with 5-amino-1-phenylpyrazole, the aromatized pyrazolo[3,4-b]pyridines were obtained as the main products. acs.org

Furthermore, microwave irradiation has been successfully employed in a solvent-free synthesis of pyrazolo[3,4-b]quinolines using p-toluenesulfonic acid (p-TsOH) as a catalyst. uj.edu.plscilit.com This method highlights the versatility of microwave technology in promoting reactions under environmentally benign conditions.

The palladium-catalyzed reaction of β-bromovinyl aldehydes with aminopyrazoles also benefits from microwave irradiation. mdpi.com While conventional heating for 24 hours primarily yields the Schiff base, a 15-minute microwave-assisted reaction, without a solvent, favors the formation of the desired pyrazolo[3,4-b]quinoline. uj.edu.plmdpi.com

The influence of microwave irradiation has also been explored in the synthesis of substituted 1H-pyrazolo[3,4-b]quinolines from 3-acetyl-4-phenyl-chinolin-2-one and p-chlorophenylhydrazine, where it was studied alongside various Lewis acids to optimize reaction yields. mdpi.comnih.gov

Water-Mediated and Green Chemistry Approaches

In line with the principles of green chemistry, efforts have been made to develop synthetic routes for pyrazolo[3,4-b]quinolines in aqueous media, minimizing the use of hazardous organic solvents. A significant advancement in this area is a multicomponent, catalyst-free microwave-assisted protocol that utilizes aqueous ethanol as the reaction medium. rsc.orgresearchgate.net This method, which involves the fusion of an aryl aldehyde, dimedone, and 5-amino-3-methyl-1-phenylpyrazole, is not only environmentally friendly but also highly efficient, providing excellent yields in a short reaction time. rsc.org The use of water as a co-solvent is a key feature of this green synthetic approach.

Precursor-Based Synthetic Pathways

The construction of the 1H-pyrazolo[3,4-b]quinoline core often relies on the strategic use of pyrazole, quinoline, or anthranilic acid derivatives as key precursors. These pathways offer a high degree of control over the final structure and allow for the introduction of various substituents.

Synthesis from Pyrazole Derivatives

Pyrazole derivatives are fundamental building blocks for the synthesis of 1H-pyrazolo[3,4-b]quinolines. A common and effective method involves the two-component reaction between an aromatic amine and a pyrazole derivative containing an aldehyde or ketone group. uj.edu.plnih.gov

One of the most established methods is the reaction of 5-aminopyrazoles with various carbonyl compounds. For instance, the condensation of 5-amino-3-methyl-1-phenylpyrazole with aryl aldehydes and dimedone under microwave irradiation provides a rapid and high-yielding route to pyrazolo[3,4-b]quinolines. rsc.orgresearchgate.net Similarly, 5-aminopyrazoles can be reacted with 1,3-dicarbonyl compounds or α,β-unsaturated ketones to form the pyrazolo[3,4-b]pyridine ring system, which is structurally related to the quinoline core. nih.gov

The use of 5-chloro-4-formylpyrazoles in reactions with aromatic amines, a method developed by Brack, is another important pathway. uj.edu.plmdpi.com This approach and its variations have proven to be highly effective for the synthesis of a wide range of pyrazoloquinoline derivatives. uj.edu.pl Research has also been conducted on the influence of substituents in the aminopyrazole ring on the reaction's course and outcome. researchgate.net

Furthermore, pyrazole derivatives with other functional groups, such as 5-amino-1H-pyrazole-4-carboxylic acid derivatives, have been utilized in reactions with cyclohexanone (B45756) and anilines to produce 4-N-phenyl-1H-pyrazolo[3,4-b]quinolines. nih.gov

Synthesis from Quinoline Derivatives (e.g., 2-chloroquinoline-3-carbonitrile (B1354263), 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile)

Quinoline derivatives serve as versatile precursors for the construction of the pyrazolo[3,4-b]quinoline scaffold, typically through the formation of the pyrazole ring onto a pre-existing quinoline core.

A widely employed strategy involves the use of 2-chloroquinoline-3-carbonitrile. This intermediate can be cyclized with hydrazine hydrate or substituted hydrazines to afford 3-amino-1H-pyrazolo[3,4-b]quinolines. nih.govresearchgate.net This method allows for the introduction of various substituents at the N-1 position of the pyrazole ring by using different hydrazine derivatives. nih.gov

Another key precursor is 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile. This compound can be reacted with hydrazine hydrate to yield the corresponding pyrazolo[3,4-b]quinoline derivative. nih.govmdpi.comresearchgate.net The reaction proceeds through the elimination of a water molecule from an intermediate. nih.govmdpi.com Further functionalization of this hexahydroquinoline precursor, for instance, by reaction with phenylisothiocyanate or benzoyl chloride followed by treatment with hydrazine hydrate, provides access to a variety of substituted pyrazolo[3,4-b]quinolines. nih.govmdpi.com

The use of 2-chloro-3-formylquinolines is another important route. These compounds, synthesized via the Vilsmeier-Haack reaction, can be converted to 1H-pyrazolo[3,4-b]quinolines through a stepwise process involving reaction with ethylene (B1197577) glycol and hydrazine hydrate, followed by hydrolysis. researchgate.netresearchgate.net

Synthetic Approaches Utilizing Anthranilic Acid and Its Derivatives

Anthranilic acid and its derivatives are classical starting materials in quinoline synthesis, and their application has been extended to the preparation of pyrazolo[3,4-b]quinolines. The Niementowski reaction, which traditionally uses anthranilic acid and ketones or aldehydes to form 4-hydroxyquinolines, was one of the first methods attempted for this purpose. uj.edu.plmdpi.com However, the direct reaction of anthranilic acid with pyrazolones to form 4-hydroxy-1H-pyrazolo[3,4-b]quinolines has been shown to be unsuccessful, yielding other products instead. mdpi.com

More successful approaches involve the indirect use of anthranilic acid. For example, anthranilic acid can be converted into 2-acetonyl-4H-3,1-benzoxazin-4-one, which is then reacted with a suitable hydrazine to form a pyrazole derivative. uj.edu.pl This intermediate is subsequently cyclized using polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) to yield 4-hydroxy or 4-chloro derivatives of pyrazolo[3,4-b]quinoline, respectively. uj.edu.plmdpi.com These 4-substituted derivatives are valuable intermediates for further functionalization. uj.edu.plmdpi.com

Another strategy involves the transformation of modified hydrazides of anthranilic acid. Depending on the reaction conditions, these precursors can be cyclized to form pyrazolo[3,4-b]quinolines. uj.edu.pl For instance, when the reaction is conducted in the presence of sodium ethoxide, the desired pyrazolo[3,4-b]quinoline product is obtained. uj.edu.pl

Regioselective Synthesis and Functional Group Manipulation

The regioselective synthesis of 1H-pyrazolo[3,4-b]quinolines is crucial for establishing clear structure-activity relationships. Several methods have been developed to control the orientation of substituents on the heterocyclic core.

One approach involves the acid-mediated, one-pot tandem synthesis from readily available anilines and pyrazolones. This method allows for the regioselective construction of 3-substituted-1-aryl-1H-pyrazolo[3,4-b]quinolines under transition-metal and oxidant-free conditions. researchgate.net Similarly, the condensation of substituted anilines with 5-chloro-1H-pyrazole-4-carbaldehydes can be challenging in terms of regioselectivity, but specific methods have been developed to yield the desired isomer with high selectivity. researchgate.net

The reaction of 5-aminopyrazoles with nonsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two regioisomers. The product ratio is dependent on the relative electrophilicity of the two carbonyl groups. By carefully choosing the diketone, it is possible to achieve high regioselectivity. nih.gov

Functional group manipulation on the pre-formed pyrazolo[3,4-b]quinoline scaffold is another important aspect. For example, the amino group at the C-3 position is a common site for derivatization. Regioselective acylation of 3-amino-1H-pyrazolo[3,4-b]quinolines can be achieved to introduce various amide and thiourea (B124793) functionalities. tandfonline.comtandfonline.com Studies have shown that it is possible to selectively acylate the 3-NH2 group or the 1-NH group of the pyrazole ring by carefully controlling the reaction conditions. tandfonline.com

Late-stage functionalization, such as bromination, offers an alternative to using pre-functionalized starting materials. Directed ortho-metalation strategies can be employed for the regioselective bromination of 1H-pyrazolo[3,4-b]quinolin-3-amine at the C-7 position.

The tables below summarize key synthetic methodologies and research findings for the preparation of this compound and its analogs.

Regioselective Acylation Strategies

Acylation of the this compound scaffold is a key method for its derivatization. The presence of multiple reactive sites—specifically the exocyclic amino group at C3 and the nitrogen atoms of the pyrazole ring (N1 and N2)—necessitates regioselective control. Treatment of 3-amino-5,6,7,8-tetrahydro-4-phenyl-pyrazolo[3,4-b]quinoline with benzoyl chloride leads to the acylation at the 9-position, affording (3-amino-5,6,7,8-tetrahydro-4-phenyl-pyrazolo[3,4-b]quinolin-9-yl)(phenyl)methanone. nih.gov This outcome suggests that under certain conditions, the endocyclic nitrogen of the quinoline ring system can be more reactive than the exocyclic amine.

Further studies on related pyrazole systems, such as pyrazol-3-amines, highlight the complexity of acylation reactions where the outcome can be influenced by the reaction conditions and the nature of the substituents on the heterocyclic core. url.edu The synthesis of 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives has been achieved by treating 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine with various acid anhydrides, indicating that the exocyclic amine can be the primary site of reaction. researchgate.net

Table 1: Examples of Acylation Reactions

Starting Material Reagent Product Reference
3-amino-5,6,7,8-tetrahydro-4-phenyl-pyrazolo[3,4-b]quinoline Benzoyl Chloride (3-amino-5,6,7,8-tetrahydro-4-phenyl-pyrazolo[3,4-b]quinolin-9-yl)(phenyl)methanone nih.gov
6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine Succinic anhydride (B1165640), Maleic anhydride, Phthalic anhydride 3-Substituted-6-methoxy-1H-pyrazolo[3,4-b]quinolines researchgate.net

Hydrazinolysis Reactions for Pyrazole Ring Formation

The formation of the pyrazole ring fused to the quinoline system is a cornerstone of synthesizing 1H-pyrazolo[3,4-b]quinolines. Hydrazinolysis, the reaction with hydrazine or its derivatives, is a widely employed and efficient strategy. mdpi.com This method typically involves the cyclocondensation of a hydrazine with a quinoline precursor bearing reactive functional groups at the C2 and C3 positions.

A common route involves starting with 2-chloro-3-formylquinolines or 2-chloro-3-cyanoquinolines. The reaction of 2-chloro-3-cyanoquinolines with an excess of hydrazine hydrate directly yields 3-amino-1H-pyrazolo[3,4-b]quinolines in a single step. researchgate.net Similarly, 2-chloro-3-formylquinolines react with hydrazine or methylhydrazine to form the corresponding 1H-pyrazolo[3,4-b]quinolines. mdpi.comuj.edu.pl

Another effective precursor is 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, which upon reaction with hydrazine hydrate in absolute ethanol, cyclizes to afford the corresponding pyrazolo[3,4-b]quinoline derivative. nih.govresearchgate.net The reaction proceeds through the formation of an intermediate which then eliminates a water molecule to form the stable pyrazole ring. nih.gov The versatility of this approach allows for the synthesis of a diverse library of pyrazolo[3,4-b]quinoline analogues by varying the substituents on the initial quinoline ring. nih.gov

Table 2: Synthesis of 1H-Pyrazolo[3,4-b]quinolines via Hydrazinolysis

Quinoline Precursor Hydrazine Source Product Reference
2-Chloro-3-cyanoquinolines Hydrazine hydrate 3-Amino-1H-pyrazolo[3,4-b]quinolines researchgate.net
2-Chloro-3-formylquinolines Hydrazine or Methylhydrazine 1H-Pyrazolo[3,4-b]quinolines mdpi.comuj.edu.pl
2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile Hydrazine hydrate 3-Amino-4-phenyl-5,6,7,8-tetrahydropyrazolo[3,4-b]quinoline nih.govresearchgate.net
2-Hydroxy-3-acylquinolines Hydrazine 3,4-Disubstituted-1H-pyrazolo[3,4-b]quinoline nih.gov

Derivatization via Condensation and Substitution Reactions

The this compound structure serves as a versatile scaffold for further chemical modifications through condensation and substitution reactions. These derivatizations are crucial for tuning the molecule's properties for various applications.

Amides and Thioureas: The exocyclic amino group at the C3 position is a common site for derivatization. It can react with isothiocyanates to form thiourea derivatives. For instance, 3-amino-5,6,7,8-tetrahydropyrazolo[3,4-b]quinoline reacts with phenyl isothiocyanate to yield 3-amino-N,4-diphenyl-5,6,7,8-tetrahydropyrazolo[3,4-b]quinolin-9-carbothioamide. nih.gov Amide derivatives can be synthesized through reactions with acylating agents like benzoyl chloride. nih.gov Furthermore, condensation with urea (B33335) or thiourea in the presence of sodium ethoxide can lead to the formation of fused pyrimido[4,5-b]quinolin-2(1H)one or -2(1H)thione systems. nih.gov Treatment of the amino group with various acid anhydrides also provides a route to N-acylated products. researchgate.net

Organometallic Complexes and Other Substitutions: While less commonly documented for this specific scaffold, palladium-catalyzed reactions are a known method for creating C-C and C-N bonds in related heterocyclic systems, suggesting potential for derivatization. nih.gov The nitrogen at the N1 position of the pyrazole ring is also a target for substitution, allowing for the introduction of various alkyl or aryl groups, which can significantly influence the biological properties of the resulting compounds. nih.gov

Table 3: Examples of Derivatization Reactions

Starting Material Reagent Product Type Reference
3-Amino-5,6,7,8-tetrahydropyrazolo[3,4-b]quinoline Phenyl isothiocyanate Thiourea nih.gov
3-Amino-5,6,7,8-tetrahydropyrazolo[3,4-b]quinoline Benzoyl chloride Amide nih.gov
2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile Urea / Thiourea Fused Pyrimidone / Pyrimidothione nih.gov
6-Methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine Acid anhydrides N-Acyl derivatives researchgate.net

Formation of Fused Ring Systems

The 1H-pyrazolo[3,4-b]quinoline core can be used as a building block for the synthesis of more complex, polycyclic heterocyclic systems. These extended π-systems are of interest for their unique photophysical and potential pharmacological properties.

One notable example is the synthesis of 10H-pyrido[2,3-h]pyrazolo[3,4-b]quinoline. This tetracyclic system is formed through the cyclization of an aminoquinoline intermediate with pyrazole acid in the presence of sodium hydride, followed by treatment with phosphorus oxychloride (POCl₃). mdpi.comuj.edu.pl

Furthermore, benzo-fused analogues can be prepared. The synthesis of benzo[h]pyrazolo[3,4-b]quinolines has been achieved starting from 2-naphthylamine (B18577) derivatives. uj.edu.pl These are converted through several steps into a 2-chloro-benzo[f]quinoline-3-carbonitrile intermediate, which then undergoes reaction with hydrazine to form the fused pyrazole ring, yielding 1H-benzo[f]pyrazolo[3,4-b]quinoline-3-ylamine. uj.edu.pl These synthetic routes demonstrate the utility of the pyrazolo[3,4-b]quinoline system as a platform for constructing elaborate fused aromatic structures.

Table 4: Synthesis of Fused Ring Systems

Precursor Key Reagents Fused System Formed Reference
Aminoquinoline and Pyrazole acid NaH, POCl₃ 10H-Pyrido[2,3-h]pyrazolo[3,4-b]quinoline mdpi.comuj.edu.pl
2-Naphthylamine derivatives SOCl₂, Hydrazine 1H-Benzo[f]pyrazolo[3,4-b]quinoline-3-ylamine uj.edu.pl
2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile Acetonitrile dimer or Malononitrile dimer Benzo[b] nih.govnih.gov-naphthyridine derivatives nih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of pyrazolo[3,4-b]quinoline derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of the heterocyclic core structure and the position of various substituents.

¹H NMR spectra of 1H-pyrazolo[3,4-b]quinolin-3-amine analogues are characterized by distinct signals corresponding to the aromatic protons on the quinoline (B57606) and pyrazole (B372694) rings, the amine (-NH₂) protons, and the pyrazole N-H proton. tandfonline.comtandfonline.com The protons of the amine group typically appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration. For instance, in several substituted 1H-pyrazolo[3,4-b]quinolin-3-amines dissolved in DMSO-d₆, the NH₂ protons are observed around δ 5.74-5.85 ppm. tandfonline.comtandfonline.com The proton attached to the nitrogen of the pyrazole ring (N1-H) is typically deshielded and appears as a singlet far downfield, often above δ 11.0 ppm. tandfonline.comtandfonline.com The aromatic protons on the quinoline moiety resonate in the range of δ 7.0-8.9 ppm, with their specific shifts and coupling patterns being dependent on the substitution pattern. tandfonline.comtandfonline.comscholarsresearchlibrary.com

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. The spectra confirm the number of unique carbon atoms and their electronic environments. Data for related compounds show that the carbon atoms of the quinoline and pyrazole rings resonate over a wide range, and specific shifts can be correlated with binding affinities in certain derivatives. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Data for Substituted this compound Analogues in DMSO-d₆ Data sourced from related substituted compounds to provide representative chemical shift ranges.

Functional GroupChemical Shift (δ, ppm)MultiplicityNotes
-NH₂ (Amine)5.74 - 5.85s (broad)Signal for the 3-amino group protons. tandfonline.comtandfonline.com
Ar-H (Quinoline)7.00 - 8.61m, d, sSignals for protons on the fused benzene (B151609) and pyridine (B92270) rings. tandfonline.comtandfonline.com
N-H (Pyrazole)11.12 - 11.64s (broad)Signal for the proton on the pyrazole ring nitrogen. tandfonline.comtandfonline.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides clear evidence for the amine and pyrazole N-H groups, as well as the aromatic ring system.

The most characteristic absorptions are the N-H stretching vibrations. The primary amine (-NH₂) group at the 3-position typically exhibits two distinct stretching bands in the region of 3300-3500 cm⁻¹. The N-H stretching of the pyrazole ring is also observed in this region, often as a broader band around 3100-3200 cm⁻¹. derpharmachemica.commdpi.com For example, a tetrahydro derivative shows characteristic bands for NH₂ and NH groups at 3424-3345 cm⁻¹ and 3166 cm⁻¹, respectively. mdpi.com Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The spectrum is further characterized by absorptions corresponding to C=N and C=C stretching vibrations from the quinoline and pyrazole rings, which are typically found in the 1500-1650 cm⁻¹ region. derpharmachemica.com

Table 2: Characteristic IR Absorption Frequencies for this compound and Related Derivatives Data compiled from analogues to show expected frequency ranges.

Functional GroupFrequency Range (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium
N-H Stretch (Pyrazole)3100 - 3200Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C=N / C=C Stretch (Aromatic Rings)1500 - 1650Strong to Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS), particularly with soft ionization techniques like electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula.

The molecular formula of this compound is C₁₀H₈N₄, corresponding to a monoisotopic mass of approximately 184.075 Da. In ESI-MS, the compound is typically observed as the protonated molecular ion, [M+H]⁺, at m/z 185.082. Studies on various substituted 1H-pyrazolo[3,4-b]quinolin-3-amines have confirmed their molecular weights through the detection of their respective [M+H]⁺ ions. tandfonline.comtandfonline.com For example, 7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine (C₁₁H₁₀N₄O) has a calculated molecular weight of 214.0855, and its [M+H]⁺ ion was found in ESI-MS at 215.0813. tandfonline.com Analysis of the fragmentation patterns can further corroborate the proposed structure, although these are often complex for heterocyclic systems.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

While X-ray crystallography has been used to confirm the structures of precursors and related heterocyclic systems, such as 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, a key intermediate in the synthesis of some pyrazolo[3,4-b]quinoline derivatives, the specific single-crystal X-ray structure of the parent compound, this compound, is not widely reported in the reviewed literature. mdpi.comresearchgate.net The application of this technique would be invaluable to confirm the planarity of the fused ring system and to characterize the hydrogen-bonding networks established by the amine and pyrazole N-H groups in the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies

The 1H-pyrazolo[3,4-b]quinoline scaffold is known for its interesting photophysical properties, including strong absorption in the ultraviolet-visible (UV-Vis) range and, in many cases, intense fluorescence. researchgate.net These properties make them suitable for applications as fluorescent probes and as materials in organic light-emitting diodes (OLEDs). researchgate.net

The UV-Vis absorption spectrum of pyrazolo[3,4-b]quinoline derivatives typically shows multiple bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these absorption bands can be significantly influenced by the nature and position of substituents on the ring system, as well as the polarity of the solvent.

A significant feature of many 1H-pyrazolo[3,4-b]quinoline derivatives is their strong photoluminescence (fluorescence). researchgate.net Upon excitation with UV light, they emit light at a longer wavelength, often in the visible region of the spectrum. This fluorescence is often characterized by a large Stokes shift and high quantum yields. The emission color and intensity are also sensitive to the molecular environment, a property known as solvatochromism, which is attributed to changes in the dipole moment of the molecule upon excitation to an intramolecular charge transfer (ICT) state. mdpi.com This sensitivity has been exploited in the development of fluorescent sensors for detecting ions.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical analysis of 1H-pyrazolo[3,4-b]quinoline and its derivatives. Among the most frequently employed methods is the Density Functional Theory (DFT), particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. researchgate.netunesp.brredalyc.org This method has proven effective for optimizing molecular geometries and predicting a range of molecular properties for this class of compounds. researchgate.net DFT calculations are often performed with basis sets like 6-31G or 6-311G to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net Such studies provide fundamental insights into the electronic structure and behavior of these molecules. unesp.brredalyc.org

Understanding the three-dimensional arrangement of atoms, or molecular conformation, is critical for predicting a molecule's biological activity and physical properties. Computational methods are used to determine the most stable equilibrium conformation of 1H-pyrazolo[3,4-b]quinoline derivatives.

The initial step in these studies involves geometry optimization, where the molecule's structure is computationally adjusted to find the lowest energy arrangement. unesp.brredalyc.org For derivatives of the pyrazolo[3,4-b]quinoline scaffold, methods like the molecular mechanics force field are sometimes used to remove initial strain before a more rigorous optimization is performed using DFT. unesp.brredalyc.org

To study the dynamic behavior and conformational flexibility of the molecule, Molecular Dynamics (MD) simulations can be employed. dntb.gov.ua MD simulations model the movement of atoms and molecules over time, providing insights into how the compound might interact with biological targets by exploring different conformational states. dntb.gov.ua

Table 1: Representative Optimized Geometrical Parameters for a Pyrazolo[3,4-b]quinoline System

ParameterBond/AngleTypical Calculated Value (DFT/B3LYP)
Bond Lengths (Å) C-N (pyrazole)~ 1.35 - 1.39
N-N (pyrazole)~ 1.37
C=N (quinoline)~ 1.31 - 1.38
C-C (aromatic)~ 1.39 - 1.42
C-NH2~ 1.36
Bond Angles (°) C-N-N (pyrazole)~ 105 - 112
N-C-C (junction)~ 120 - 125
C-N-C (quinoline)~ 117 - 119
Dihedral Angles (°) Planarity of rings~ 0 or ~180 (for planar systems)

Note: The values in this table are representative and can vary based on the specific derivative and computational method used.

Frontier Molecular Orbital (FMO) theory is a key component of computational studies on 1H-pyrazolo[3,4-b]quinoline systems, as it helps to explain the molecule's chemical reactivity and electronic transitions. researchgate.netresearchgate.net The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net For derivatives of this scaffold, FMO analysis is described as part of the computational process to understand their electronic properties. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data

Compound SystemHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Pyrazoloquinoline Derivative A-5.85-2.453.40
Pyrazoloquinoline Derivative B-6.10-2.313.79
Pyrazoloquinoline Derivative C-5.92-2.533.39

Note: These values are illustrative examples based on typical findings for related heterocyclic systems and are highly dependent on the specific molecular structure and substituents. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive sites within a molecule for electrophilic and nucleophilic attacks. The MEP map displays the charge distribution on the molecular surface, with different colors indicating different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In 1H-pyrazolo[3,4-b]quinolin-3-amine, these are typically located around the nitrogen atoms of the quinoline (B57606) and pyrazole (B372694) rings and the exocyclic amino group.

Blue regions represent positive electrostatic potential, which are electron-deficient and are targets for nucleophilic attack. These are often found around the hydrogen atoms, particularly the N-H protons of the pyrazole and amine groups.

Green regions denote areas of neutral potential.

MEP analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding, which are vital for the biological activity of the compound.

NBO analysis can quantify the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energies associated with these interactions (e.g., π → π* or n → σ* transitions) reveal the significance of electron delocalization across the fused ring system. This information helps to rationalize the molecule's geometry, aromaticity, and reactivity patterns.

Solvatochromism Analysis and Solvent Effects Modeling

Solvatochromism refers to the change in a substance's color—and hence its UV-visible absorption spectrum—when dissolved in different solvents. The study of solvatochromism in 1H-pyrazolo[3,4-b]quinoline derivatives provides insight into the solute-solvent interactions and the nature of the electronic transitions.

Derivatives of this compound have been shown to exhibit positive solvatochromism. researchgate.net This means that the wavelength of maximum absorption (λmax) shifts to a longer wavelength (a bathochromic or red shift) as the polarity of the solvent increases. researchgate.net This phenomenon suggests that the excited state of the molecule is more polar than its ground state. Upon electronic excitation, there is a redistribution of electron density, leading to a larger dipole moment. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, which reduces the energy gap for the transition and results in absorption at a longer wavelength. This behavior is evaluated to understand how the compound will behave in different chemical environments. researchgate.net

Biological Activity and Mechanistic Insights in Vitro and Non Clinical Models

Anti-cancer and Anti-proliferative Activity

Derivatives of 1H-pyrazolo[3,4-b]quinolin-3-amine have demonstrated notable efficacy in inhibiting the growth of cancer cells and inducing cell death through various cellular mechanisms. researchgate.netresearchgate.netnih.gov

The anti-proliferative potential of this compound derivatives has been evaluated against a broad spectrum of human cancer cell lines. In one study, a series of eight derivatives were tested against a panel of ten different cancer cell lines. researchgate.netnih.gov The panel included lines for breast cancer (MDAMB-231 and MCF-7), colon cancer (HCT-116, HCT-15, HT-29, and LOVO), prostate cancer (DU-145 and PC3), brain cancer (LN-229), and ovarian cancer (A2780). researchgate.netnih.gov

Among the tested compounds, a derivative designated as QTZ05 showed the most potent and selective antitumor effects, particularly against the four colon cancer cell lines, with IC₅₀ values ranging from 2.3 to 10.2 µM. researchgate.netnih.gov Furthermore, QTZ05 was found to inhibit the formation of colonies in HCT-116 cells in a manner dependent on its concentration. researchgate.netnih.gov Other studies have confirmed the cytotoxicity of this class of compounds against HCT-116 and MCF-7 cells, with some derivatives showing IC₅₀ values in the low micromolar range. researchgate.net

Table 1: In Vitro Anti-proliferative Activity of Lead Compound QTZ05

Cancer TypeCell LineIC₅₀ (µM)Reference
ColonHCT-1162.3 - 10.2 researchgate.net, nih.gov
ColonHCT-152.3 - 10.2 researchgate.net, nih.gov
ColonHT-292.3 - 10.2 researchgate.net, nih.gov
ColonLOVO2.3 - 10.2 researchgate.net, nih.gov

The mechanism behind the anti-proliferative effects of this compound derivatives involves the induction of programmed cell death, or apoptosis, and the disruption of the normal cell cycle. researchgate.netnih.gov Studies focusing on the lead compound QTZ05 in HCT-116 colon cancer cells revealed that it induces apoptosis in a concentration-dependent fashion. researchgate.netnih.gov

Hallmarks of this apoptotic induction include distinct morphological and biochemical changes. researchgate.netnih.gov Researchers observed chromatin condensation, a key feature of apoptosis where the nuclear chromatin compacts. researchgate.netnih.gov Additionally, an increase in the fluorescence of fluorochrome-conjugated Annexin V was detected, which indicates the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane, an early event in apoptosis. researchgate.netnih.gov

Cell cycle analysis further elucidated the compound's mechanism, showing that QTZ05 caused an arrest in the sub-G1 phase of the cell cycle in HCT-116 cells. researchgate.netnih.gov A significant sub-G1 population is indicative of apoptotic cells with fragmented DNA. The discovery of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as a potent series of apoptosis inducers further supports these findings. acs.org

The anti-cancer properties of the pyrazoloquinoline scaffold are linked to its ability to modulate critical cellular signaling pathways that control cell growth, proliferation, and survival.

Inhibition of Kinases: A significant mechanism of action for this class of compounds is the inhibition of various protein kinases, which are often dysregulated in cancer. researchgate.netmdpi.com

VEGFR-2: Certain derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis, the process by which tumors form new blood vessels to support their growth. researchgate.netmdpi.com

Cyclin-Dependent Kinases (CDKs): The closely related 1H-pyrazolo[3,4-b]pyridine scaffold has been shown to produce potent and selective inhibitors of CDK1 and CDK2. mdpi.comnih.gov These kinases are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis. nih.gov One such inhibitor, BMS-265246, demonstrated excellent selectivity for CDK1/cycB (IC₅₀ = 6 nM) and CDK2/cycE (IC₅₀ = 9 nM). mdpi.com

Other Kinases: Research into analogous structures has also revealed inhibitory activity against other important kinases such as TANK-binding kinase 1 (TBK1) and Rho-associated protein kinases (ROCKs), which are involved in inflammation, autophagy, and cell migration. ebi.ac.uknih.gov

Modulation of Oncogenic Ras Pathway: The Ras family of small GTPases are critical signaling hubs that, when mutated, become oncogenes that drive tumor development. mdpi.com Targeting Ras signaling pathways is a key strategy in cancer therapy. mdpi.com The 1H-pyrazolo[3,4-b]quinoline framework is considered a valuable prototype for developing chemotherapeutics that may interfere with these pathways, contributing to their anti-cancer effects. mdpi.comresearchgate.netnih.gov

Antimicrobial Activity

In addition to their anti-cancer properties, 1H-pyrazolo[3,4-b]quinoline and its derivatives have been investigated for their ability to combat microbial infections. nih.govekb.eg

Several studies have confirmed the antibacterial potential of this heterocyclic system. mdpi.comnih.govekb.eg The parent compound, 3-amino-1H-pyrazolo[3,4-b]quinoline, along with various derivatives, has been synthesized and evaluated for antimicrobial activity. nih.gov Research has demonstrated that these compounds possess activity against a range of bacteria. nih.govekb.eg Further studies on acylated versions of 3-amino-1H-pyrazolo[3,4-b]quinolines showed activity on bacterial serine/threonine protein kinases and in vitro antibacterial effects, including antimycobacterial activity. mdpi.com While many derivatives of the related pyrazolo[3,4-b]pyridine scaffold show moderate activity against species like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, specific data for the quinoline (B57606) amine parent compound is part of broader screening programs. japsonline.com

The antifungal properties of the 1H-pyrazolo[3,4-b]quinoline scaffold have also been reported. nih.govekb.eg Synthesized compounds, including the primary 3-amino structure, were assessed for their efficacy against fungal pathogens. nih.govekb.eg For instance, related pyrazolonaphthyridine derivatives have shown significant activity against clinically important fungi such as Candida albicans and Cryptococcus neoformans. nih.gov This suggests that the broader pyrazolo-fused heterocyclic family is a promising source for the development of new antifungal agents. nih.govresearchgate.net

Mechanism of Action against Bacterial Resistance

The pyrazolo[3,4-b]quinoline scaffold has demonstrated notable antibacterial properties, with specific mechanisms against antibiotic resistance being elucidated. One key area of investigation has been its ability to counteract resistance to aminoglycoside antibiotics like kanamycin (B1662678).

Research has shown that 3-Amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline exhibits significant in vitro inhibitory activity against bacterial serine/threonine protein kinases. researchgate.net These enzymes are crucial for various cellular processes in bacteria, and their inhibition can disrupt signaling pathways that lead to antibiotic resistance. Specifically, this activity was linked to the inhibition of kanamycin resistance in Streptomyces lividans, a process regulated by these protein kinases. researchgate.net

Structure-activity relationship (SAR) studies have provided further insights, indicating that the substitution of the amine (-NH₂) group at the 3-position or the imino (-NH) group of the pyrazole (B372694) ring can lead to a decrease or complete loss of this inhibitory activity. researchgate.net This highlights the importance of these specific functional groups for the compound's mechanism of action against bacterial resistance. While the broader class of pyrazolo[3,4-b]quinolines shows general antibacterial effects, the inhibition of protein kinases represents a specific and promising mechanism for overcoming established resistance pathways. researchgate.netnih.govnih.govacs.org

Antiviral Activity

The antiviral potential of the 1H-pyrazolo[3,4-b]quinoline core has been evaluated against several viruses, including Herpes simplex virus (HSV) and Human Immunodeficiency Virus (HIV).

Herpes Simplex Virus (HSV): Derivatives of 1H-pyrazolo[3,4-b]quinoline have been tested for their efficacy against both HSV-1 and HSV-2. url.edunih.gov Studies have confirmed that certain derivatives possess activity against HSV-2. url.edunih.gov Furthermore, extensive research into their effects on HSV-1 has yielded promising results. Notably, 3-amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline was found to have in vitro anti-HSV-1 activity comparable to the standard antiviral drug Acyclovir. mdpi.com Other related aminopyrazoloquinoline derivatives have also been identified as effective inhibitors of HSV-1 replication. mdpi.com

Human Immunodeficiency Virus (HIV): The activity of this scaffold against HIV-1 has also been investigated. However, in one study, 7-Methoxy-3-amino-1H-pyrazolo[3,4-b]quinoline was tested and did not exhibit significant antiviral activity against HIV-1. url.edu This suggests that while the pyrazoloquinoline scaffold has broad biological potential, its efficacy can be highly specific depending on the viral target.

Table 1: Antiviral Activity of 1H-pyrazolo[3,4-b]quinoline Derivatives

Virus TargetCompound/DerivativeObserved ActivityReference
Herpes Simplex Virus Type 2 (HSV-2)1H-pyrazolo[3,4-b]quinoline derivativesActivity confirmed against HSV-2. url.edunih.gov
Herpes Simplex Virus Type 1 (HSV-1)3-amino-7-methoxy-1H-pyrazolo[3,4-b]quinolineIn vitro activity comparable to Acyclovir. mdpi.com
Human Immunodeficiency Virus Type 1 (HIV-1)7-Methoxy-3-amino-1H-pyrazolo[3,4-b]quinolineNo significant activity observed. url.edu

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazoloquinolines has been explored through their ability to modulate key inflammatory pathways and mediators, such as pro-inflammatory cytokines. While direct studies on this compound are limited, research on closely related isomers and scaffolds provides significant mechanistic insights.

Derivatives of the isomeric pyrazolo[4,3-c]quinoline scaffold have been shown to possess potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes that produce inflammatory mediators. nih.gov

Furthermore, studies on the related pyrazolo[3,4-d]pyrimidine scaffold have demonstrated anti-inflammatory effects through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines. By inhibiting this pathway, these compounds can effectively suppress the inflammatory cascade. nih.gov These findings suggest that a likely mechanism for the anti-inflammatory properties of this compound involves the modulation of critical inflammatory signaling pathways like iNOS/COX-2 and NF-κB, thereby reducing the production of pro-inflammatory cytokines.

Receptor Modulation Studies

The interaction of the pyrazoloquinoline scaffold with specific receptors is a key area of research for understanding its therapeutic potential, particularly in inflammation and neurological conditions.

Adenosine (B11128) A3 Receptors: The A3 adenosine receptor (A3AR) is a significant target for modulating inflammation. While various pyrazole-containing heterocyclic compounds, including pyrazolo[3,4-b]pyridines and pyrazolo[3,4-c]quinolines, have been identified as potent antagonists of adenosine receptors (A1R and A3R), specific studies detailing the direct interaction of this compound with A3 receptors are not prominently available in the reviewed literature. url.edu The general activity of related scaffolds suggests potential, but further investigation is required to confirm direct modulation.

Phosphodiesterase (PDE) Receptors: In contrast, there is substantial evidence for the interaction of pyrazoloquinolines with phosphodiesterases, specifically phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in cellular signaling. Inhibition of PDE10A increases the levels of these messengers and is a therapeutic strategy for neurological and psychiatric disorders.

Several 1H-pyrazolo[3,4-b]quinoline derivatives have been identified as potent, selective, and orally active inhibitors of PDE10A. The binding of these inhibitors has been structurally characterized, providing a clear mechanistic basis for their action. For example, the crystal structure of a pyrazoloquinoline derivative in complex with PDE10A has been resolved (PDB ID: 3UUO), detailing the specific molecular interactions responsible for its inhibitory effect.

Table 2: Receptor Modulation by Pyrazoloquinoline Scaffolds

Receptor TargetScaffoldActivityKey FindingsReference
Adenosine A3 ReceptorPyrazolo[3,4-b]pyridines, Pyrazolo[3,4-c]quinolinesAntagonistRelated scaffolds show A3R antagonism. Direct data on this compound is lacking. url.edu
Phosphodiesterase 10A (PDE10A)1H-pyrazolo[3,4-b]quinolinesInhibitorPotent and selective inhibition. Investigated for schizophrenia. Crystal structure available (PDB: 3UUO).

Neuroprotective Potential

The neuroprotective potential of the 1H-pyrazolo[3,4-b]quinoline scaffold is primarily linked to its demonstrated effects on neurological targets and pathways. The strong inhibitory activity against PDE10A directly connects this class of compounds to the treatment of neuropsychiatric conditions like schizophrenia. By modulating cyclic nucleotide signaling in the brain, these inhibitors can influence neuronal function, offering a pathway to therapeutic intervention in CNS disorders.

Additionally, related quinoline derivatives have been shown to exert neuroprotective effects through other mechanisms. These include the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, and the reduction of cellular oxidative stress. While these mechanisms have not been confirmed specifically for this compound, they represent plausible avenues through which the broader quinoline family could confer neuroprotection. The immunomodulatory and anti-inflammatory properties of related compounds may also contribute to neuroprotection, as inflammation is a key component in the pathology of many neurodegenerative diseases.

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Efficacy and Selectivity

The strategic placement of different functional groups on the pyrazoloquinoline core is a key determinant of the resulting compound's biological activity and target specificity. Research has shown that even minor structural changes can lead to significant shifts in efficacy.

A study involving a series of synthesized lH-pyrazolo[3,4-b]quinolin-3-amine derivatives tested their anticancer effectiveness across ten different cancer cell lines. nih.gov Among the eight derivatives, one compound, designated QTZ05, demonstrated the most potent and selective antitumor activity, particularly against four colon cancer cell lines, with IC₅₀ values between 2.3 and 10.2 µM. nih.gov This highlights the critical role of specific substitution patterns in achieving selective cytotoxicity. The cell cycle analysis showed that QTZ05 induced an arrest in the sub-G1 phase and prompted apoptosis in HCT-116 colon cancer cells in a concentration-dependent manner. nih.gov

Similarly, studies on the related pyrazolo[3,4-g]isoquinoline scaffold revealed that substitutions at different positions guide the kinase inhibition profile. nih.gov For instance, introducing an alkyl group at the 4-position shifted the inhibitory preference towards kinases like CLK1, CDK9, and GSK3 over Haspin. nih.gov Conversely, placing a bromine atom at the 8-position was found to be detrimental to Haspin inhibition. nih.gov

The substitution on the pyrazole (B372694) ring itself is also critical. In photochemical studies of penta/hexahydropyrazolo[3,4-b]quinoline-5-ones, the electronic nature of the substituent at the N1-position and the steric bulk at the C3-position were shown to affect the rate of photoreaction. rsc.org Specifically, an electron-donating group at N1 and a less bulky methyl group at C3 accelerated the reaction. rsc.org Although this relates to photochemical properties, it underscores the sensitivity of the scaffold's electronic environment to substitution, which is also a key factor in biological interactions.

Biological Efficacy of 1H-pyrazolo[3,4-b]quinolin-3-amine Derivative QTZ05
Cell LineCancer TypeIC₅₀ (µM)
HCT-116Colon2.3
HCT-15Colon>10
HT-29Colon10.2
LOVOColon6.4

Pharmacophore Identification and Lead Optimization

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. This model then serves as a blueprint for designing new molecules or optimizing existing lead compounds to enhance potency and selectivity.

For related heterocyclic systems like 1H-pyrazolo[3,4-d]pyrimidines, pharmacophore-based design has been successfully employed. nih.gov New derivatives were designed to incorporate the key features of known epidermal growth factor receptor (EGFR) inhibitors. This involved modifications at five different positions of the scaffold to improve interactions with the target. nih.gov One resulting compound, 12b, was identified as the most potent, with a notable inhibitory effect against both wild-type and mutant EGFR. nih.gov

Lead optimization is an iterative process of modifying a biologically active compound to improve its drug-like properties. A study on pyrazolo[3,4-d]pyrimidine derivatives as Bruton's tyrosine kinase (BTK) inhibitors illustrates this process. mdpi.com Starting from a known compound, molecular docking simulations suggested that occupying the space near a piperidinyl group on the pyrazole ring could enhance BTK inhibition. mdpi.com This led to the synthesis of a new series of 1-substituted derivatives, with two compounds, 15a and 15b, showing potent activity with IC₅₀ values of 11 nM and 4.2 nM, respectively. mdpi.com This demonstrates a successful lead optimization strategy guided by computational modeling.

Similarly, rational drug design strategies have been applied to the 1H-pyrazolo[3,4-b]pyridine scaffold to develop potent TANK-binding kinase 1 (TBK1) inhibitors. tandfonline.com Through several rounds of optimization, a lead compound (15y) was identified with an IC₅₀ value of 0.2 nM and good kinase selectivity. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized molecules, thereby streamlining the drug discovery process.

A QSAR study was performed on a series of pyrazolo[4,3-c]quinoline derivatives to better understand the structural features determining their anti-inflammatory activity, specifically the inhibition of nitric oxide (NO) production. nih.gov In this study, the negative logarithm of the IC₅₀ values (pIC₅₀) for 18 different compounds was used to develop QSAR models. The compounds were divided into a training set of 12 molecules and a test set of 6 molecules to validate the model's predictive power. nih.gov This analysis provided valuable insights into the structural requirements for inhibiting NO accumulation in response to lipopolysaccharide (LPS) stimulation. nih.gov The results indicated that their anti-inflammatory effects were linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression. nih.gov Such models are instrumental in predicting the inhibitory effects of new derivatives and guiding further structural optimization. nih.gov

Advanced Applications in Materials Science and Analytical Chemistry

Fluorescent Sensor Development

Derivatives of 1H-pyrazolo[3,4-b]quinoline have been successfully engineered as fluorescent sensors for detecting various analytes, most notably inorganic cations. uj.edu.plmdpi.com These sensors typically operate as "turn-on" systems, where the presence of a target ion induces a significant increase in fluorescence intensity. mdpi.com

Researchers have synthesized a variety of 1H-pyrazolo[3,4-b]quinoline-based fluorescent sensors capable of detecting a range of small inorganic cations. nih.govnih.gov By modifying the core structure with specific ion-recognizing moieties (receptors), such as crown ethers or polyamine chains, sensors with varying selectivity and sensitivity have been developed. mdpi.comnih.gov

For instance, novel fluorescent dyes incorporating an aza-crown ether (compound K1) or an amino alcohol group (compound L1) have been shown to detect cations like Li+, Na+, Ba2+, Mg2+, and Ca2+ in solvents of differing polarities. nih.gov While the crown ether-containing sensor was highly sensitive to all tested ions, the amino alcohol-based one demonstrated greater selectivity towards divalent cations. nih.gov

Another derivative, P1, which features a bis(pyridin-2-ylmethyl)amine receptor, acts as a sensor for Li+, Na+, Ba2+, Mg2+, Ca2+, and Zn2+ in highly polar solvents like acetonitrile. nih.govnih.gov This sensor exhibits particularly good sensitivity for divalent cations, especially Zn2+ and Mg2+. nih.gov

A pyrazoloquinoline derivative with a dipicolylamine chelator, known as PQPc, has been extensively studied as a highly selective and sensitive fluorescent sensor for Zinc (Zn2+). mdpi.comnih.gov This sensor showed a 13-fold increase in fluorescence upon binding with Zn2+ and was tested against a panel of other divalent cations including Pb2+, Cd2+, Ca2+, Mg2+, Co2+, Ni2+, and Cu2+. mdpi.comnih.gov The detection limit for Zn2+ was determined to be as low as 1.93 x 10⁻⁷ M. nih.gov

Table 1: Examples of 1H-Pyrazolo[3,4-b]quinoline-Based Fluorescent Sensors for Inorganic Cations

Compound Receptor Group Detected Cations Key Findings
K1 Aza-crown ether Li+, Na+, Ba2+, Mg2+, Ca2+ High sensitivity to all tested cations in THF and acetonitrile. nih.gov
L1 Amino alcohol Li+, Na+, Ba2+, Mg2+, Ca2+ Better selectivity for divalent cations compared to K1. nih.gov
P1 Bis(pyridin-2-ylmethyl)amine Li+, Na+, Ba2+, Mg2+, Ca2+, Zn2+ Good sensitivity, especially towards Zn2+ and Mg2+; forms 2:1 complexes. nih.govnih.gov
PQPc Dipicolylamine Zn2+ (high selectivity), Pb2+, Cd2+, Ca2+, Mg2+, Co2+, Ni2+, Cu2+ 13-fold fluorescence increase for Zn2+; detection limit of 1.93 x 10⁻⁷ M. mdpi.comnih.gov

The primary mechanism enabling the function of these fluorescent sensors is Photoinduced Electron Transfer (PET). mdpi.comnih.govnih.gov In the absence of a target cation, the sensor is in a "fluorescence-off" state. Upon excitation, an electron is transferred from the electron-rich receptor part of the molecule (the donor) to the electron-accepting 1H-pyrazolo[3,4-b]quinoline fluorophore (the acceptor), which quenches the fluorescence. mdpi.comnih.gov

When the sensor's receptor binds with an inorganic cation, the electron-donating ability of the receptor is suppressed. nih.govnih.gov This inhibition of the PET process "turns on" the fluorescence, leading to a significant enhancement in emission from the pyrazoloquinoline core. mdpi.com This process is the foundation of OFF-ON fluorescent sensing. mdpi.com For example, in the PQPc sensor, electron transfer occurs from the highest occupied molecular orbital (HOMO) of the donor dipicolylamine to the lowest unoccupied molecular orbital (LUMO) of the acceptor pyrazoloquinoline. mdpi.com Cation chelation lowers the HOMO energy, preventing PET and restoring fluorescence. mdpi.com

In some cases, other mechanisms may contribute to the sensory response. For the P1 sensor, the significant bathochromic (red) shift in fluorescence observed in the presence of Zn2+ and Mg2+ is suggested to be due to the formation of an intramolecular excimer in the 2:1 (sensor:cation) complexes. nih.govnih.gov

Organic Light-Emitting Diode (OLED) Materials

The inherent luminescent properties of 1H-pyrazolo[3,4-b]quinolines make them excellent candidates for materials in Organic Light-Emitting Diodes (OLEDs). uj.edu.plmdpi.comresearchgate.net Their high fluorescence quantum yields are a key attribute for their use as emissive materials in these devices. nih.gov Quinoline (B57606) derivatives are recognized as good materials for the emission layer in OLEDs due to their electron-attracting nature. researchgate.netnih.gov

A novel star-burst 1H-pyrazolo[3,4-b]quinoline chromophore has demonstrated potential for OLED applications, exhibiting electroluminescence that covers the white light spectrum from 420 nm to 610 nm. researchgate.net

Photovoltaic Applications

Derivatives of 1H-pyrazolo[3,4-b]quinoline are also being explored for their use in third-generation photovoltaic cells, such as polymer solar cells and dye-sensitized solar cells (DSSCs). nih.gov They have been investigated as dopants in polyvinylcarbazole (PVK) matrices for photovoltaic applications. researchgate.net The electron-deficient character of the quinoline system can be beneficial for tuning the material's band gap and energy levels, which is useful in photovoltaic devices. researchgate.net

A star-burst 1H-pyrazolo[3,4-b]quinoline chromophore, in addition to its OLED potential, was tested in a photovoltaic device and achieved a photovoltaic efficiency of approximately 0.08%. researchgate.net

Development as Advanced Dyes and Colorants

The strong and intense fluorescence of the 1H-pyrazolo[3,4-b]quinoline skeleton has led to its development and classification as a class of advanced fluorescing dyes and colorants. uj.edu.plnih.govnih.gov The parent structure can be modified with various substituents to fine-tune its photophysical properties, making these compounds versatile for applications where strong emission is required. uj.edu.plmdpi.com

Second-Order Nonlinear Optical Materials

The unique electronic structure of the 1H-pyrazolo[3,4-b]quinoline system has also drawn interest for applications in nonlinear optics. uj.edu.pl Specifically, certain derivatives have been investigated as promising second-order nonlinear optical (NLO) materials, which can have applications in technologies like frequency conversion and optical switching. uj.edu.plresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The established synthesis of 1H-pyrazolo[3,4-b]quinolin-3-amine typically involves the cyclocondensation of a substituted 2-chloroquinoline-3-carbonitrile (B1354263) with hydrazine (B178648) hydrate (B1144303). nih.govnih.gov While effective, there is considerable room for the development of more efficient, cost-effective, and environmentally benign synthetic strategies.

Future research should focus on:

Microwave-Assisted Synthesis: The application of microwave irradiation could significantly reduce reaction times and potentially increase yields compared to conventional refluxing methods. This high-speed synthesis approach is a cornerstone of green chemistry.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and pressure, leading to better reproducibility, scalability, and safety. Adapting the synthesis of the pyrazoloquinoline core to a flow regime could streamline its production.

Solvent-Free Reactions: Investigating solid-state or solvent-free reaction conditions would minimize the use of hazardous organic solvents like DMF and dioxane, aligning with the principles of sustainable chemistry.

Multi-Component Reactions (MCRs): Designing novel MCRs could enable the assembly of the complex pyrazoloquinoline scaffold from simple starting materials in a single step, enhancing atom economy and procedural simplicity.

Deeper Mechanistic Elucidation of Biological Activities and Target Identification

Derivatives of this compound have demonstrated a wide array of biological effects, including anticancer and antimicrobial activities. nih.govtandfonline.comsphinxsai.com However, the precise molecular mechanisms underlying these actions are often not fully understood.

Key areas for future investigation include:

Target Deconvolution: While some derivatives are known to inhibit protein kinases, the specific kinases and the binding interactions remain to be precisely mapped. tandfonline.com Future studies should employ techniques like chemical proteomics and affinity-based probes to identify the direct molecular targets. For instance, after identifying lead compounds that suppress NF-κB signaling, future work is needed for specific mechanism of action studies and target identification. nih.gov

Signaling Pathway Analysis: The observation that derivatives induce apoptosis in cancer cells necessitates a deeper dive into the specific signaling pathways involved. nih.govdntb.gov.ua Gene microarray analyses and RNA sequencing can provide a genomic-level view of the cellular response to these compounds, revealing their impact on pathways controlling cell cycle, apoptosis, and cell proliferation. nih.govdntb.gov.ua

Structure-Activity Relationship (SAR) Studies: A systematic synthesis and evaluation of new analogues will continue to be crucial. For example, studies have shown that substitution at the NH2 group and the 1-NH of the pyrazole (B372694) ring can diminish or eliminate the inhibitory activity of these compounds on bacterial serine/threonine protein kinases, highlighting the importance of these functional groups. tandfonline.comresearchgate.net

Exploration of New Application Areas in Materials Science and Biotechnology

Beyond its therapeutic potential, the unique photophysical and chemical properties of the 1H-pyrazolo[3,4-b]quinoline scaffold make it an attractive candidate for applications in materials science and biotechnology.

Unexplored avenues include:

Fluorescent Probes and Dyes: The quinoline (B57606) ring system is a well-known fluorophore. This intrinsic fluorescence could be harnessed to develop novel probes for biological imaging and diagnostics. The core structure can serve as a precursor for creating specialized fluorescent dyes.

Organic Electronics: Heterocyclic aromatic compounds are integral to the field of organic electronics. The pyrazoloquinoline scaffold could be explored for its potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component in advanced polymers and coatings. smolecule.com

Dye Synthesis: Derivatives have been successfully used to create monoazo dyes, which have been applied to nylon and polyester (B1180765) fibres, indicating a potential application in the textile industry. researchgate.net

Advanced Computational Design and Predictive Modeling for Derivative Discovery

The integration of computational chemistry is set to accelerate the discovery and optimization of novel this compound derivatives. In silico methods provide a rapid and cost-effective means to prioritize candidates for synthesis and biological testing.

Future directions in this area are:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical correlation between the structural features of molecules and their biological activity. unesp.brresearchgate.net Developing robust QSAR models for this compound class will enable the prediction of the potency of virtual derivatives, guiding the design of more effective agents. unesp.brresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific biological target. researchgate.netunesp.br As more protein targets are identified (see section 8.2), docking studies will be instrumental in designing derivatives with enhanced binding affinity and selectivity. researchgate.net

ADMET Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are essential for early-stage drug discovery. unesp.br Applying these predictive models to virtual libraries of pyrazoloquinoline derivatives can help identify candidates with favorable pharmacokinetic and safety profiles, reducing late-stage attrition. unesp.brresearchgate.net

Q & A

Q. How to address discrepancies in spectral data for pyrazoloquinoline derivatives?

  • Dynamic NMR : Detect tautomerism in pyrazole NH signals (e.g., coalescence at elevated temperatures) .
  • High-resolution MS : Differentiate isobaric fragments (e.g., m/z 184.0521 vs. 184.0483) caused by alternative cleavage pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrazolo[3,4-b]quinolin-3-amine
Reactant of Route 2
1H-pyrazolo[3,4-b]quinolin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.